molecular formula C15H13NO4S B2715910 N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide CAS No. 2034537-88-5

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide

Cat. No.: B2715910
CAS No.: 2034537-88-5
M. Wt: 303.33
InChI Key: IDBRBZWPIOGWMQ-UHFFFAOYSA-N
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Description

N-[2-(Furan-2-yl)-2-(Furan-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene-3-carboxamide core substituted with two distinct furan rings (2-yl and 3-yl positions) and a 2-hydroxyethyl chain. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological and materials science research.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4S/c17-14(11-4-7-21-9-11)16-10-15(18,12-3-6-19-8-12)13-2-1-5-20-13/h1-9,18H,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBRBZWPIOGWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=CSC=C2)(C3=COC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the furan rings: Starting from simple precursors like furfural or furfuryl alcohol, the furan rings can be synthesized through cyclization reactions.

    Introduction of the hydroxyethyl group: This can be achieved through reactions such as aldol condensation or Grignard reactions.

    Formation of the thiophene ring: Thiophene can be synthesized via the Paal-Knorr synthesis or other cyclization methods.

    Amide bond formation: The final step involves coupling the furan and thiophene derivatives through amide bond formation using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups or the double bonds within the rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Activity:

Medicine

    Pharmaceuticals: Exploration as a candidate for therapeutic agents targeting specific biological pathways.

Industry

    Materials Science: Use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in a biological context, the compound might interact with specific enzymes or receptors, modulating their activity. The furan and thiophene rings could play a role in binding to these molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Comparisons: Thiophene vs. Furan Carboxamides

  • N-(2-Nitrophenyl)thiophene-2-carboxamide vs. N-(2-Nitrophenyl)furan-2-carboxamide :

    • Dihedral Angles : The dihedral angle between the benzene and thiophene rings in N-(2-nitrophenyl)thiophene-2-carboxamide is 13.53° (molecule A) and 8.50° (molecule B), compared to 9.71° in the furan analog. These differences arise from the larger atomic radius of sulfur in thiophene versus oxygen in furan, affecting ring planarity and intermolecular interactions .
    • Bond Lengths : C–S bonds in thiophene derivatives (1.71–1.74 Å) are longer than C–O bonds in furan analogs (1.36–1.38 Å), influencing electronic delocalization and reactivity .
  • Thiophene-3-Carboxamide vs. Thiophene-2-Carboxamide: Positional isomerism (3- vs. 2-carboxamide) alters steric and electronic profiles.

Multi-Heterocyclic Systems

The target compound incorporates two furan rings and a thiophene carboxamide, distinguishing it from simpler analogs like N-(2-nitrophenyl)thiophene-2-carboxamide (single thiophene) or 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-1,4-dihydropyridine-3-carboxamide (single furan; ). The dual furan substitution likely increases electron-richness and hydrogen-bonding capacity, which could enhance interactions with biological targets or improve crystallinity .

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Heterocycles Present Key Substituents Dihedral Angle (°) Notable Properties
Target Compound Thiophene, Furan (×2) 2-Hydroxyethyl N/A* High electron density, potential H-bonding
N-(2-Nitrophenyl)thiophene-2-carboxamide Thiophene 2-Nitrophenyl 8.50–13.53 Genotoxic, planar structure
N-(2-Nitrophenyl)furan-2-carboxamide Furan 2-Nitrophenyl 9.71 Lower metabolic stability
5-cyano-4-(2-furyl)-...carboxamide Furan, Dihydropyridine Cyano, Methoxyphenyl N/A Antimicrobial, redox-active

Biological Activity

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide is a synthetic organic compound that is gaining attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound includes furan rings and a thiophene moiety, which are known to enhance biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H14N2O4S\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_4\text{S}

Key Features:

  • Furan Rings : These heterocyclic structures contribute to the compound's reactivity and interaction with biological targets.
  • Thiophene Moiety : Known for its electronic properties, enhancing the compound's ability to interact with enzymes and receptors.
  • Hydroxyethyl Group : Potentially increases solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
    • Example : It may inhibit enzymes like cyclooxygenase (COX), impacting inflammatory pathways.
  • Receptor Modulation : The structural features allow it to bind to receptors, potentially acting as an agonist or antagonist.
    • Example : Interaction with G-protein coupled receptors (GPCRs) has been suggested.
  • Cell Signaling Pathways : The compound influences signaling pathways related to cell proliferation and apoptosis, affecting cancer cell growth.
    • Example : Modulation of the MAPK/ERK pathway has been observed in preliminary studies.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Activity TypeDescription
Antimicrobial Exhibits activity against various bacterial strains, indicating potential as an antibiotic.
Anticancer Shows promise in inhibiting tumor growth in vitro, particularly in breast and colon cancer cell lines.
Anti-inflammatory Reduces inflammation markers in cellular models, suggesting therapeutic applications in inflammatory diseases.

Case Studies

  • Anticancer Activity :
    • A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM). This effect was linked to the induction of apoptosis through caspase activation.
  • Antimicrobial Efficacy :
    • In vitro testing against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL, indicating its potential as a new antimicrobial agent.

The compound's interaction with various biomolecules has been characterized through several biochemical assays:

  • Binding Affinity :
    • Studies using surface plasmon resonance (SPR) have indicated high binding affinity to target enzymes, suggesting effective modulation of their activity.
  • Metabolic Stability :
    • In vitro metabolic studies revealed that the compound remains stable in liver microsomes for extended periods, which is favorable for therapeutic applications.

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